1-Phenylethyl 2,2-dichloroacetoacetate
Description
1-Phenylethyl 2,2-dichloroacetoacetate is an organic ester derivative featuring a 1-phenylethyl ester group and a 2,2-dichloro-substituted acetoacetate backbone.
Properties
CAS No. |
85153-57-7 |
|---|---|
Molecular Formula |
C12H12Cl2O3 |
Molecular Weight |
275.12 g/mol |
IUPAC Name |
1-phenylethyl 2,2-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C12H12Cl2O3/c1-8(10-6-4-3-5-7-10)17-11(16)12(13,14)9(2)15/h3-8H,1-2H3 |
InChI Key |
LRVRGCXZUQMFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C(C(=O)C)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Phenylethyl 2,2-dichloroacetoacetate typically involves the esterification of 2,2-dichloroacetoacetic acid with 1-phenylethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Enolate Formation and Nucleophilic Addition
β-Keto esters like acetoacetate derivatives readily form enolates, which participate in nucleophilic reactions. The 2,2-dichloroacetoacetate moiety introduces electron-withdrawing chlorine atoms, likely enhancing enolate stability and reactivity.
Key Reactions:
-
Enolate formation: Base-catalyzed deprotonation at the α-carbon to generate a resonance-stabilized enolate.
-
Nucleophilic attack: Reactions with electrophiles (e.g., alkyl halides, aldehydes) to form substituted β-keto esters.
-
Cyclopropanation: Potential participation in cyclopropanation reactions under Corey-Chaykovsky conditions, as observed in similar systems .
Hydrolysis and Saponification
The ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. The dichloroacetoacetate moiety may influence hydrolysis kinetics due to steric hindrance and electronic effects.
Reaction Conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl, reflux | 2,2-Dichloroacetoacetic acid |
| Basic saponification | NaOH, aqueous ethanol | Sodium salt of 2,2-dichloroacetoacetic acid |
Reduction and Oxidation
The β-keto ester group is susceptible to reduction (e.g., via NaBH4 or catalytic hydrogenation). The dichloro substituent may direct reducing agents to specific sites.
Reduction Pathways:
-
Keto group reduction: Conversion to secondary alcohol or diol derivatives.
-
Selective dechlorination: Potential reduction of C-Cl bonds under specific conditions (e.g., LiAlH4).
Substitution Reactions
The ester group may undergo transesterification or alkylation. For example:
-
Transesterification: Exchange with alcohols (e.g., methanol) catalyzed by acids or enzymes .
-
Alkylation: Reaction with alkylating agents to form substituted esters.
Electrophilic Aromatic Substitution
The phenylethyl moiety may participate in electrophilic aromatic substitution (e.g., nitration, bromination) depending on directing groups.
Thermal Stability and Decomposition
Chlorinated β-keto esters may undergo thermal decomposition, potentially releasing HCl gas.
Research Gaps and Limitations
The provided sources lack direct experimental data for this compound. Inferences are drawn from:
Scientific Research Applications
Chemistry
1-Phenylethyl 2,2-dichloroacetoacetate is widely used as an intermediate in the synthesis of various organic compounds. Its derivatives are explored for their potential applications in creating pharmaceuticals and agrochemicals. The compound can undergo several reactions:
- Oxidation: Converts to ketones or carboxylic acids using agents like potassium permanganate.
- Reduction: Transforms into alcohols or alkanes with reducing agents such as lithium aluminum hydride.
- Nucleophilic Substitution: Chlorine atoms can be replaced with other nucleophiles like hydroxide or amine groups.
Biology
Research indicates that derivatives of 1-Phenylethyl 2,2-dichloroacetoacetate exhibit potential biological activities, including antimicrobial and anticancer properties. Studies have shown that these derivatives can inhibit bacterial growth and exhibit cytotoxic effects on cancer cell lines.
Medicine
The compound is being investigated for its potential as a precursor in drug development. Its ability to release active pharmaceutical ingredients upon hydrolysis makes it a candidate for prodrug formulations. Ongoing research aims to explore its efficacy against various diseases, including cancer and infections.
Industry
In industrial applications, 1-Phenylethyl 2,2-dichloroacetoacetate is utilized in producing specialty chemicals and materials. Its reactivity allows it to serve as a building block for synthesizing more complex molecules used in agricultural chemicals and other industrial products.
Case Studies
- Antimicrobial Activity : A study demonstrated that certain derivatives of 1-Phenylethyl 2,2-dichloroacetoacetate exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations were determined, highlighting the compound's potential as an antimicrobial agent.
- Anticancer Properties : Research published in a peer-reviewed journal explored the cytotoxic effects of synthesized derivatives on various cancer cell lines. The results indicated that some derivatives could induce apoptosis in cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 1-Phenylethyl 2,2-dichloroacetoacetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 2,2-dichloroacetoacetic acid and 1-phenylethanol, which can further participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Phenylacetoacetate
- Molecular Formula : C₁₂H₁₄O₃ (vs. C₁₂H₁₂Cl₂O₃ for the target compound).
- Key Differences : Lacks dichloro substitution; ethyl ester instead of 1-phenylethyl.
- Applications : Used as a precursor in phenylacetone synthesis (an amphetamine precursor) for forensic and research purposes .
- Reactivity : The absence of chlorine atoms reduces electrophilicity compared to dichloro derivatives, limiting its utility in reactions requiring activated carbonyl groups.
Ethyl 2,2-Dichloroacetoacetate
- Molecular Formula : C₆H₈Cl₂O₃.
- Key Differences : Ethyl ester group instead of 1-phenylethyl; identical dichloro substitution.
- Applications : A versatile building block in organic synthesis, with 90% purity and stability at -20°C .
- Steric and Solubility Effects : The smaller ethyl group may improve solubility in polar solvents compared to the bulkier 1-phenylethyl analog.
Pyridine Derivatives with 1-Phenylethyl Substituents
- Examples: 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile (from ).
- Key Differences : Pyridine core vs. acetoacetate backbone.
- Biological Activity : Demonstrated antimicrobial activity against Gram-positive/-negative bacteria and Candida spp., with inhibition zones of 12–16 mm at 0.1% concentration .
- Role of 1-Phenylethyl Group : Likely enhances lipophilicity, improving membrane penetration in microbial targets.
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Implications
Structural Impact on Reactivity: Dichloro substitution at the acetoacetate position increases electrophilicity, making the compound more reactive in condensation or alkylation reactions compared to non-halogenated analogs . The 1-phenylethyl group introduces steric hindrance, which may slow reaction kinetics but improve selectivity in asymmetric syntheses.
Biological Activity :
- While 1-phenylethyl-substituted pyridines exhibit antimicrobial properties, similar activity in 1-phenylethyl acetoacetates remains unconfirmed. The dichloro group could theoretically enhance bioactivity by increasing membrane permeability or target binding .
Practical Considerations :
- Storage conditions for dichloroacetoacetate derivatives (e.g., -20°C stability) align with protocols for sensitive esters, ensuring long-term usability .
- Safety protocols for dichloro compounds, such as those outlined for dichloroacetaldehyde hydrate (e.g., protective equipment), should be extrapolated to handle 1-phenylethyl 2,2-dichloroacetoacetate safely .
Biological Activity
1-Phenylethyl 2,2-dichloroacetoacetate (CAS No. 85153-57-7) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and application in various biological studies.
Mechanisms of Biological Activity
The biological activity of 1-Phenylethyl 2,2-dichloroacetoacetate can be attributed to several mechanisms:
- Enzyme Inhibition : Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibacterial applications .
- Cytotoxic Effects : The compound has shown cytotoxic effects in cancer cell lines, indicating its potential use in cancer therapy .
Toxicity Profile
The toxicity of 1-Phenylethyl 2,2-dichloroacetoacetate has been evaluated in various studies. It is categorized as having moderate toxicity with a toxicity score of 3 on the RTECS scale . The compound's degradation in biological systems has also been studied, revealing that it can be biodegraded by certain bacterial strains within a few days .
Case Studies and Research Findings
Notable Research Findings
- Antimicrobial Studies : A study conducted on the antimicrobial properties revealed that 1-Phenylethyl 2,2-dichloroacetoacetate effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects on human cancer cell lines, suggesting its potential as an anti-cancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
